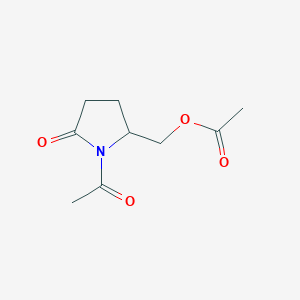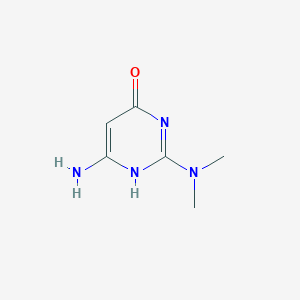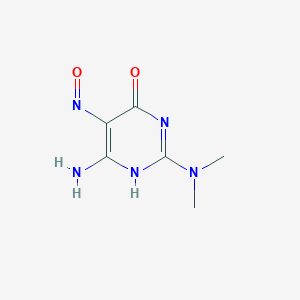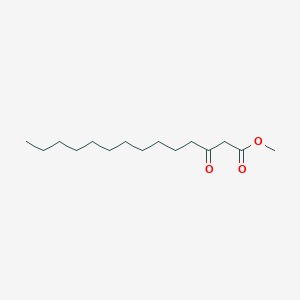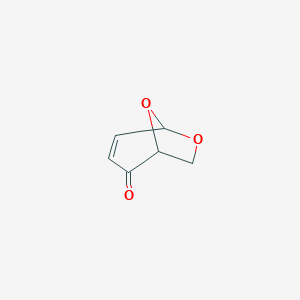
isolevoglucosenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dioxabicyclo[321]oct-3-en-2-one is a bicyclic organic compound with the molecular formula C6H6O3 It is known for its unique structure, which includes a bicyclic ring system with oxygen atoms incorporated into the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with appropriate reagents to form the bicyclic structure. The reaction typically proceeds through multiple steps, including cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one often involves the use of biomass-derived chemicals such as levoglucosenone. Levoglucosenone can be obtained from the pyrolysis of cellulose and subsequently converted into 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one through a series of chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at positions adjacent to the oxygen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Lewis acids like antimony pentafluoride and antimony pentachloride are used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form stable complexes.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive sites, particularly the oxygen atoms in the bicyclic ring system. These interactions can lead to the formation of stable complexes or the initiation of further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levoglucosenone: A closely related compound used as a precursor in the synthesis of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one.
5-Methyl-6,8-dioxabicyclo[3.2.1]octan-3-one: Another bicyclic compound with similar reactivity but different substituents.
3-Cyano-6,8-dioxabicyclo[3.2.1]oct-2-ene: A derivative with a cyano group, showing different reactivity and applications.
Uniqueness
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of oxygen atoms within the rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
307991-08-8 |
|---|---|
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2 |
Clé InChI |
LCOGJKFAVXDKBI-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)C=CC(O1)O2 |
SMILES canonique |
C1C2C(=O)C=CC(O1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



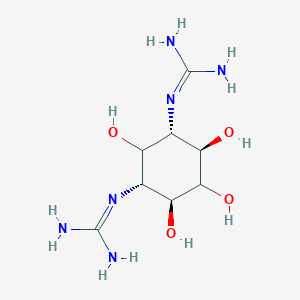
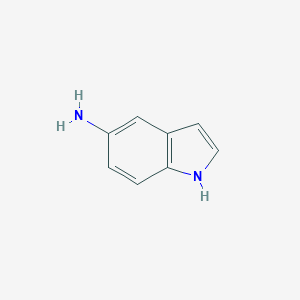
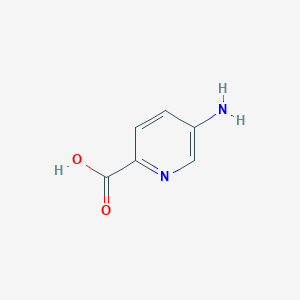
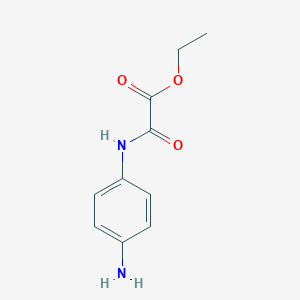
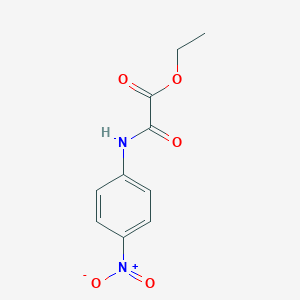
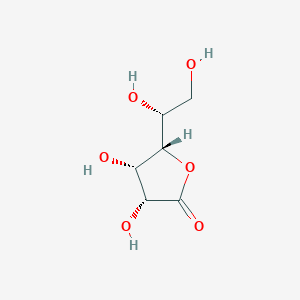
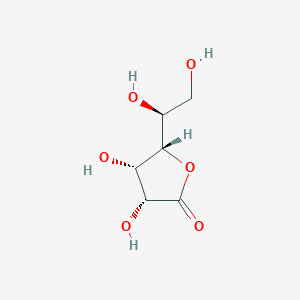
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)
